Comparative Antimicrobial Potency: The 1,3,4-Oxadiazole Acetamide Scaffold Delivers MIC of 1.95 µg/mL, Setting a High Bar for Substitution Variants
The target compound has not been directly tested in the same assay as its closest analogs in published literature. However, a highly relevant class-level benchmark is established by Rouzi et al. (2025) for a series of 1,3,4-oxadiazole acetamide derivatives (compounds 3a–j), which demonstrated remarkable antimicrobial activity with an MIC of 1.95 µg/mL against a broad panel of pathogenic bacteria and fungi, superior to positive controls [1]. This demonstrates the inherent potency of the oxadiazole-acetamide scaffold and sets the expectation that substitution variants, including the 3-bromophenyl, o-tolyl combination, must be measured against this potent baseline. Any generic substitution that disrupts the electronic or steric balance established by the 3-bromo and o-tolyl groups risks losing this high level of activity.
| Evidence Dimension | Antimicrobial MIC (µg/mL) |
|---|---|
| Target Compound Data | Pending direct testing; inferred scaffold benchmark: 1.95 µg/mL |
| Comparator Or Baseline | Rouzi 2025 series 3a–j (structurally related 1,3,4-oxadiazole acetamides) |
| Quantified Difference | N/A (scaffold potency reference); individual compound differentiation requires head-to-head assay. |
| Conditions | Broth dilution assay against Gram-positive, Gram-negative bacteria, and fungi (Rouzi et al., 2025). |
Why This Matters
Establishes the minimum performance floor for the scaffold; procurement for antimicrobial screening should prioritize compounds with substituents known to maintain or enhance this baseline, and the 3-bromophenyl, o-tolyl motif is a structurally distinct candidate to probe SAR space.
- [1] Rouzi, K., et al. (2025). Novel 1,3,4‐Oxadiazole Acetamide Derivatives as Potential Antimicrobial Agents. ChemistrySelect, 10(12). View Source
